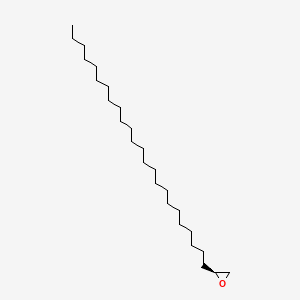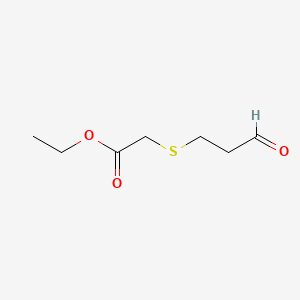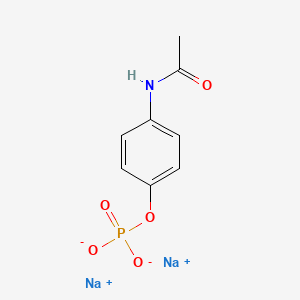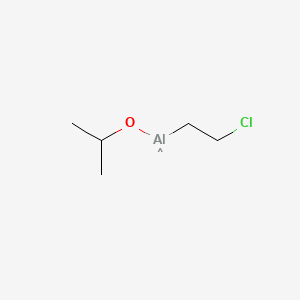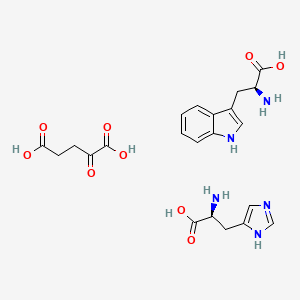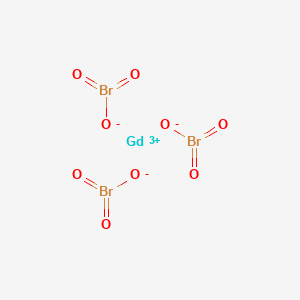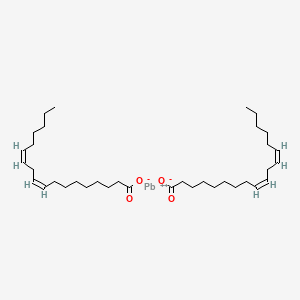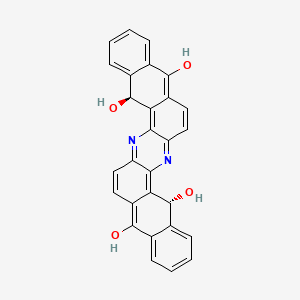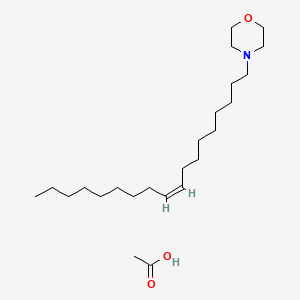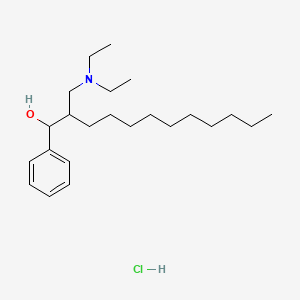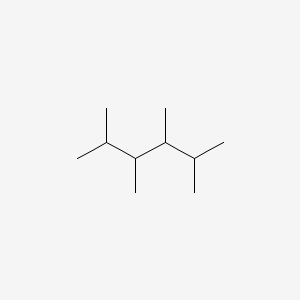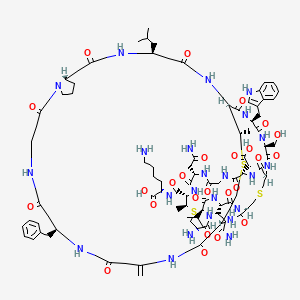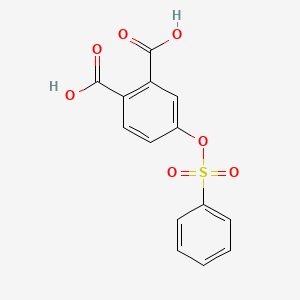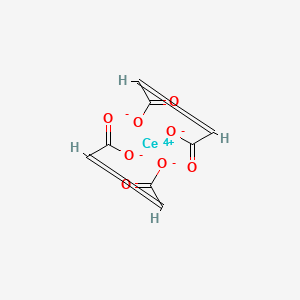
(Z)-but-2-enedioate;cerium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;cerium(4+) typically involves the reaction of cerium(IV) salts with maleic acid or its salts. One common method is to dissolve cerium(IV) ammonium nitrate in water and then add an aqueous solution of sodium maleate. The reaction is carried out under controlled pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of (Z)-but-2-enedioate;cerium(4+) may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-but-2-enedioate;cerium(4+) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions where it is reduced to cerium(III).
Substitution Reactions: The maleate ligand can be substituted by other ligands in coordination chemistry.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents such as ascorbic acid or hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in solution.
Complexation: Conditions such as pH, temperature, and solvent choice play a crucial role in complex formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, in redox reactions, cerium(III) compounds are typically formed, while substitution reactions may yield new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-but-2-enedioate;cerium(4+) is used as a catalyst in various organic reactions, including oxidation and polymerization processes. Its strong oxidizing properties make it valuable in synthetic chemistry for the preparation of complex organic molecules.
Biology
In biological research, cerium compounds are studied for their potential antioxidant properties. (Z)-but-2-enedioate;cerium(4+) may be investigated for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine
In medicine, cerium-based compounds are explored for their therapeutic potential. (Z)-but-2-enedioate;cerium(4+) could be studied for its role in wound healing, anti-inflammatory effects, and as a component in drug delivery systems.
Industry
In industrial applications, (Z)-but-2-enedioate;cerium(4+) is used in the production of advanced materials, such as ceramics and coatings. Its catalytic properties are also utilized in environmental applications, such as the degradation of pollutants.
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioate;cerium(4+) involves its ability to undergo redox reactions. Cerium(IV) can accept electrons and be reduced to cerium(III), which can then participate in further chemical reactions. This redox cycling is crucial for its catalytic activity and antioxidant properties. The molecular targets and pathways involved include interactions with reactive oxygen species and various biomolecules, leading to the modulation of oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium(IV) Oxide: Another cerium(IV) compound with strong oxidizing properties, used in catalysis and as a polishing agent.
Cerium(III) Nitrate: A cerium(III) compound used in various chemical applications, including as a precursor for other cerium compounds.
Maleic Acid: The parent compound of maleate, used in the synthesis of various coordination compounds.
Uniqueness
(Z)-but-2-enedioate;cerium(4+) is unique due to the combination of cerium(IV) and maleate, which imparts specific chemical properties and reactivity. Its ability to participate in redox reactions and form stable coordination complexes makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
94232-57-2 |
|---|---|
Molekularformel |
C8H4CeO8 |
Molekulargewicht |
368.23 g/mol |
IUPAC-Name |
(Z)-but-2-enedioate;cerium(4+) |
InChI |
InChI=1S/2C4H4O4.Ce/c2*5-3(6)1-2-4(7)8;/h2*1-2H,(H,5,6)(H,7,8);/q;;+4/p-4/b2*2-1-; |
InChI-Schlüssel |
LTRMJLHAXCEWRS-PAMPIZDHSA-J |
Isomerische SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].[Ce+4] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ce+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


